Ethyl 2-[(2-{[(4-nitrophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate
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Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a Lewis structure, a line-angle formula, or a 3D model .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include its behavior towards heat, light, and other compounds .Scientific Research Applications
Reactions and Synthetic Applications
Synthetic Methodologies : Research has demonstrated the utility of similar compounds in synthetic chemistry, including reactions with nucleophiles and amines for the production of novel heterocyclic compounds. These methodologies enable the construction of complex molecular architectures from simpler precursors, illustrating the versatility of these compounds in synthetic organic chemistry (Ang et al., 1992).
Cyclisation Reactions : Aryl radical building blocks, analogous to the structure of interest, have been employed in radical cyclisation reactions onto azoles, yielding tri- and tetra-cyclic heterocycles. This demonstrates the compound's potential as a building block in the synthesis of complex heterocyclic systems (Allin et al., 2005).
Biological Evaluation and Antimicrobial Activity
Anticancer and Antimicrobial Activities : New quinazolinone-based derivatives, structurally related to the compound of interest, have shown potent cytotoxic activity against various cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating potential as effective anti-cancer agents (Riadi et al., 2021).
Antimicrobial Properties : Some derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi, showcasing the potential of such compounds in the development of new antimicrobial agents (Mathada & Mathada, 2009).
Material Science Applications
- Optical Storage and Polymers : Derivatives containing nitrophenyl groups have been investigated for applications in reversible optical storage, indicating the utility of these compounds in the development of materials with photoresponsive properties (Meng et al., 1996).
Mechanism of Action
Target of Action
The compound contains an isoquinoline moiety, which is a structural feature found in many biologically active molecules. Isoquinoline derivatives are known to interact with various targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might act as an inhibitor, binding to the active site and preventing the enzyme from catalyzing its reaction. If the target is a receptor, the compound might act as an agonist or antagonist, either activating or blocking the receptor’s function .
Biochemical Pathways
The affected pathways would depend on the specific target and mode of action. For example, if the compound acts on a receptor involved in a signaling pathway, it could affect the transmission of signals within cells, leading to changes in cellular functions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the route of administration. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and mode of action. These effects could range from changes in gene expression to alterations in cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O7/c1-3-31-22(28)14(2)32-19-6-4-5-18-17(19)11-12-24(21(18)27)13-20(26)23-15-7-9-16(10-8-15)25(29)30/h4-12,14H,3,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUOWBOILYZONZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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